3-methoxy-N-methylnaphthalene-2-carboxamide
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Overview
Description
3-methoxy-N-methylnaphthalene-2-carboxamide is an organic compound with the molecular formula C13H13NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as a methoxy group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-methoxy-N-methylnaphthalene-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of 2-naphthoic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent such as 1,1’-carbonyldiimidazole. The reaction is typically carried out in a solvent like N,N-dimethylformamide at room temperature for 48 hours .
Another method involves the use of N-ethyl-N,N-diisopropylamine and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as coupling agents in dichloromethane at room temperature for 12 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-methylnaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-methylnaphthalene-2-carboxamide.
Reduction: Formation of 3-methoxy-N-methylnaphthylamine.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
3-methoxy-N-methylnaphthalene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-methylnaphthalene-2-carboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors involved in various biological processes, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
2-methoxynaphthalene: A similar compound with a methoxy group at the 2-position of naphthalene.
N-methoxy-N-methyl-2-naphthamide: A closely related compound with similar functional groups.
Uniqueness
3-methoxy-N-methylnaphthalene-2-carboxamide is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
3-methoxy-N-methylnaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-14-13(15)11-7-9-5-3-4-6-10(9)8-12(11)16-2/h3-8H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFCSCBAGYIOJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=CC=CC=C2C=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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